molecular formula C10H15N3O B4691659 (2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B4691659
M. Wt: 193.25 g/mol
InChI Key: PDSCURTZQORVTP-WAYWQWQTSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chemical compound with a complex structure that includes a dimethylamino group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and pyrazolyl group play crucial roles in these interactions, allowing the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one: Lacks the 1,3-dimethyl substitution on the pyrazole ring.

    (2Z)-3-(dimethylamino)-1-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Has additional methyl groups on the pyrazole ring.

Uniqueness

The presence of the 1,3-dimethyl substitution on the pyrazole ring in (2Z)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one distinguishes it from similar compounds. This substitution can significantly impact the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCURTZQORVTP-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C\N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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